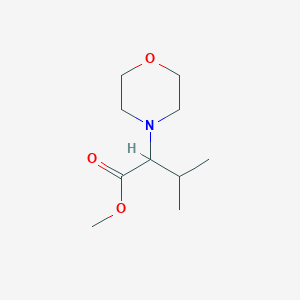

Methyl 3-methyl-2-morpholin-4-ylbutanoate

Description

Contextualization within Morpholine-Containing Esters and Butanoate Chemistry

Methyl 3-methyl-2-morpholin-4-ylbutanoate is a chemical entity that integrates two key structural motifs: a morpholine (B109124) ring and a butanoate ester. The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties. nih.gov Its presence in numerous approved drugs is a testament to its utility in drug design. nih.govijprems.com The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, can enhance the aqueous solubility and metabolic stability of a molecule, and its flexible conformation allows for optimal binding to various biological targets. acs.org This versatility has led to its incorporation into a wide array of therapeutic agents, including anticancer, anti-inflammatory, and central nervous system-acting drugs. acs.orgnih.gov

The combination of the morpholine ring at the alpha-position to the ester carbonyl, along with a methyl substituent on the beta-carbon of the butanoate chain, defines the unique structure of Methyl 3-methyl-2-morpholin-4-ylbutanoate. This specific arrangement suggests its potential as a synthetic intermediate or as a lead compound for further optimization in drug discovery programs.

| Feature | Description | General Significance in Chemistry |

| Morpholine Ring | A six-membered heterocyclic amine containing an ether linkage. | A "privileged scaffold" in medicinal chemistry, often conferring favorable pharmacokinetic properties. nih.govnih.gov |

| Butanoate Ester | An ester derived from butanoic acid. | Common in nature and used as synthetic building blocks and prodrug moieties. epfl.chwikipedia.org |

| Methyl Ester | The simplest alkyl ester of a carboxylic acid. | A frequently used functional group in organic synthesis and drug design for modifying polarity and reactivity. |

Academic Significance and Identified Research Gaps for the Compound

A comprehensive review of the scientific literature reveals a significant research gap concerning Methyl 3-methyl-2-morpholin-4-ylbutanoate. There is a notable absence of dedicated studies detailing its synthesis, characterization, or biological evaluation. This lack of specific data presents both a challenge and an opportunity for the academic research community.

The potential academic significance of this compound lies in its novelty and its position as an unexplored molecule combining two important chemical functionalities. Research into its synthesis would provide valuable insights into the stereoselective introduction of the morpholine moiety adjacent to a chiral center, a common challenge in organic synthesis. Furthermore, an investigation into its chemical reactivity could uncover new synthetic methodologies.

The most prominent research gap is the complete absence of data on its biological activity. Given the wide range of pharmacological activities associated with morpholine derivatives, from anticancer to neuroprotective effects, it is plausible that Methyl 3-methyl-2-morpholin-4-ylbutanoate could exhibit interesting biological properties. ijprems.comacs.org A systematic screening of this compound against various biological targets could unveil novel therapeutic applications.

Identified Research Gaps:

Synthesis and Characterization: No published, optimized synthetic routes or detailed spectroscopic data (NMR, IR, Mass Spectrometry) are available for Methyl 3-methyl-2-morpholin-4-ylbutanoate.

Stereochemistry: The molecule possesses at least one stereocenter, and the stereoselective synthesis and characterization of its enantiomers or diastereomers have not been reported.

Biological Activity: There is no information on the pharmacological profile of this compound. Its potential as an enzyme inhibitor, receptor ligand, or antimicrobial agent remains unexplored.

Structure-Activity Relationship (SAR) Studies: As a foundational molecule, it could serve as a starting point for SAR studies to develop more potent and selective analogs.

Future research should focus on addressing these gaps, beginning with the development of a robust synthetic pathway to access the compound in sufficient quantities for further study. Subsequent investigations into its physicochemical properties and a broad-based biological screening would be crucial to ascertain its academic and potentially therapeutic value.

| Research Area | Status | Potential Focus of Future Research |

| Synthesis | Undocumented | Development of efficient and stereoselective synthetic methods. |

| Chemical Properties | Uncharacterized | Detailed spectroscopic analysis (NMR, IR, MS) and study of chemical stability and reactivity. |

| Biological Screening | Unexplored | Evaluation against a diverse range of biological targets, including enzymes and receptors. |

| Medicinal Chemistry | Undeveloped | Use as a scaffold for the design and synthesis of novel bioactive compounds. |

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

methyl 3-methyl-2-morpholin-4-ylbutanoate |

InChI |

InChI=1S/C10H19NO3/c1-8(2)9(10(12)13-3)11-4-6-14-7-5-11/h8-9H,4-7H2,1-3H3 |

InChI Key |

VAKTWNQBYUDNBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)OC)N1CCOCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Methyl 3 Methyl 2 Morpholin 4 Ylbutanoate and Analogues

Established Synthetic Routes to Morpholine-Substituted Butanoates and Related Esters

The construction of the core morpholine (B109124) structure and its subsequent elaboration are central to accessing these compounds. Key synthetic transformations include nucleophilic substitution, cyclization, and esterification.

Nucleophilic substitution is a fundamental approach for constructing the morpholine ring, typically by forming one of the C-N or C-O bonds of the heterocycle. A common strategy involves the reaction of a suitably substituted amino alcohol with a dielectrophile. For instance, 1,2-amino alcohols can be converted to morpholines through a redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide. organic-chemistry.org This method relies on the clean N-monoalkylation of the amino alcohol via an SN2 reaction. organic-chemistry.org

Another approach involves the reaction of 1,2-amino alcohols or diamines with α-phenylvinylsulfonium salts to yield morpholine derivatives. organic-chemistry.org Furthermore, palladium-catalyzed reactions have been employed to achieve highly regio- and stereoselective synthesis of related benzoxazine (B1645224) structures, which share the oxazine (B8389632) core with morpholines. ijcce.ac.ir

A versatile method for synthesizing substituted morpholines utilizes the reaction of α-formyl carboxylates with 2-tosyl-1,2-oxazetidine. nih.gov This base-catalyzed cascade reaction proceeds through the ring opening of the oxazetidine followed by a spontaneous ring closure to form a morpholine hemiaminal, which can be further elaborated. nih.gov The reaction conditions, particularly the choice of base, have been optimized, with potassium carbonate proving to be highly effective. nih.gov

| Starting Materials | Reagents | Product | Key Features |

| 1,2-Amino alcohol | Ethylene sulfate, tBuOK | Morpholine | Redox neutral, SN2 reaction |

| 1,2-Amino alcohol/Diamine | α-phenylvinylsulfonium salt | Morpholine derivative | Versatile for various substrates |

| α-Formyl carboxylate, 2-Tosyl-1,2-oxazetidine | K₂CO₃, 1,4-dioxane | Morpholine hemiaminal | Cascade reaction, good yields |

Intramolecular cyclization is a powerful strategy for forming the morpholine ring, often from a linear precursor containing the necessary nitrogen and oxygen functionalities. One such method involves the treatment of an N-substituted ethanolamine (B43304) derivative with chloroacetyl chloride, followed by base-induced cyclization. researchgate.net Subsequent reduction of the resulting morpholinone can yield the desired morpholine. researchgate.net

Palladium-catalyzed intramolecular carboamination of substituted ethanolamine derivatives with aryl or alkenyl bromides provides a concise route to cis-3,5-disubstituted morpholines. nih.gov This method offers high diastereoselectivity and can be applied to the synthesis of fused bicyclic morpholines. nih.gov The mechanism is believed to proceed through a syn-aminopalladation of a palladium(aryl)(amido) complex. nih.gov

Gold-catalyzed cyclization of alkynylamines or alkynylalcohols has also emerged as a strategy for synthesizing morpholine derivatives. ijcce.ac.ir Additionally, iron(III) can catalyze a diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted by an allylic alcohol. organic-chemistry.org

| Precursor | Catalyst/Reagents | Product | Key Features |

| N-substituted ethanolamine | Chloroacetyl chloride, KOH | Morpholinone | Two-step process with subsequent reduction |

| Substituted ethanolamine derivative, Aryl/Alkenyl bromide | Pd catalyst | cis-3,5-disubstituted morpholine | High diastereoselectivity, modular |

| Alkynylamines/Alkynylalcohols | Gold catalyst | Morpholine derivative | Modern catalytic method |

| 1,2-Amino ether/1,2-Hydroxy amine with allylic alcohol | Iron(III) catalyst | Disubstituted morpholine | Diastereoselective C-O or C-N bond formation |

Once the morpholine-substituted butanoic acid is obtained, the final step is the introduction of the methyl ester group. The Fischer esterification is a classic and widely used method for this transformation. masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves treating the carboxylic acid with an excess of the desired alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comlibretexts.orgquora.com The reaction is reversible, and the equilibrium can be driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comlibretexts.org

Alternative methods for esterification under milder conditions have also been developed. For example, carboxylic acids can be converted to their corresponding esters in good to excellent yields using triphenylphosphine (B44618) dihalides (Ph₃PBr₂ or Ph₃PI₂) in the presence of N,N-dimethylaminopyridine (DMAP). researchgate.net This reaction proceeds at room temperature in a solvent like dichloromethane. researchgate.net

Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, by treatment with thionyl chloride (SOCl₂). libretexts.orglibretexts.org The resulting acid chloride can then readily react with methanol to form the methyl ester.

| Carboxylic Acid Derivative | Reagents | Product | Key Features |

| Morpholine-substituted butanoic acid | Methanol, H₂SO₄/HCl | Methyl 3-methyl-2-morpholin-4-ylbutanoate | Fischer esterification, equilibrium-driven |

| Morpholine-substituted butanoic acid | Ph₃PBr₂/Ph₃PI₂, DMAP, Methanol | Methyl 3-methyl-2-morpholin-4-ylbutanoate | Mild, neutral conditions, high yields |

| Morpholine-substituted butanoic acid | SOCl₂, then Methanol | Methyl 3-methyl-2-morpholin-4-ylbutanoate | Two-step process via reactive acid chloride |

Stereoselective Synthesis of Chiral Methyl 3-methyl-2-morpholin-4-ylbutanoate and Associated Stereoisomers

The presence of two stereocenters in methyl 3-methyl-2-morpholin-4-ylbutanoate (at C2 and C3 of the butanoate chain) means that it can exist as four possible stereoisomers. The development of stereoselective synthetic methods is therefore crucial for obtaining enantiomerically pure or diastereomerically enriched forms of the compound.

Asymmetric catalysis offers an efficient way to introduce chirality. For the synthesis of substituted morpholines, a tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation has been shown to be effective for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org The use of a chiral ruthenium catalyst with a (S,S)-Ts-DPEN ligand is crucial for achieving high enantiomeric excesses, with hydrogen-bonding interactions playing a key role. organic-chemistry.org

While not directly applied to the title compound, palladium-catalyzed carboamination reactions for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols demonstrate a strategy where the stereochemistry of the final product is controlled by the chirality of the starting material. nih.gov

| Reaction Type | Catalyst/Ligand | Substrate | Product | Key Features |

| Asymmetric Transfer Hydrogenation | Ru catalyst with (S,S)-Ts-DPEN | Aminoalkyne | 3-Substituted morpholine | High enantioselectivity, one-pot reaction |

| Palladium-catalyzed Carboamination | Pd catalyst | Enantiopure amino alcohol | cis-3,5-disubstituted morpholine | Stereochemistry derived from starting material |

Chiral auxiliaries are another established method for controlling stereochemistry. Although specific examples for the synthesis of methyl 3-methyl-2-morpholin-4-ylbutanoate are not prevalent in the searched literature, the general principles can be applied. A chiral auxiliary could be attached to the butanoic acid precursor, directing the stereoselective introduction of the morpholine group at the C2 position. Subsequent removal of the auxiliary would yield the desired chiral product.

The diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines catalyzed by iron(III) from substrates containing an allylic alcohol demonstrates that a catalyst can induce diastereoselectivity in the formation of the morpholine ring. organic-chemistry.org Similarly, the Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization, provides disubstituted and trisubstituted morpholines with very good yields and diastereoselectivities. organic-chemistry.org These examples highlight the potential for catalyst-controlled diastereoselective cyclization to form the morpholine ring with a defined stereochemistry.

| Method | Catalyst/Reagent | Substrate | Product | Key Features |

| Iron(III)-catalyzed cyclization | Fe(III) | 1,2-Amino ether/1,2-Hydroxy amine with allylic alcohol | Diastereoselective disubstituted morpholine | Catalyst-controlled diastereoselectivity |

| Tandem Tsuji-Trost/Fe(III)-catalyzed cyclization | Pd(0), then Fe(III) | Vinyloxirane, Amino-alcohol | Diastereoselective di- and trisubstituted morpholine | High diastereoselectivity and yields |

Chiral Resolution Techniques for Enantiomeric Separation

The presence of a stereocenter at the C2 position of Methyl 3-methyl-2-morpholin-4-ylbutanoate means that it exists as a pair of enantiomers. As the biological activity of chiral molecules often resides in only one of the enantiomers, their separation is a critical step in the synthesis of optically active compounds. Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org

One of the most established methods for chiral resolution is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic mixture with a chiral resolving agent, which is itself an enantiomerically pure acid or base. This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. Once separated, the chiral resolving agent can be removed, yielding the pure enantiomers of the original compound. Common chiral resolving agents for amines include tartaric acid and its derivatives.

Another powerful technique for enantiomeric separation is chiral column chromatography. This method utilizes a stationary phase that is itself chiral. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and, thus, their separation. The choice of the chiral stationary phase is crucial and depends on the specific properties of the compound being separated.

More advanced and efficient methods include enzymatic resolution, which employs enzymes that selectively catalyze a reaction with only one of the enantiomers in the racemic mixture, leaving the other enantiomer unreacted and thus easily separable.

Optimization of Reaction Conditions for Synthesis of Methyl 3-methyl-2-morpholin-4-ylbutanoate

The efficiency and success of a chemical synthesis are highly dependent on the reaction conditions. Optimizing these parameters is a meticulous process that aims to maximize the yield and purity of the desired product while minimizing reaction time and by-product formation.

The choice of solvent can significantly influence the outcome of a reaction. Solvents can affect the solubility of reactants, the stability of intermediates, and the transition state energies, thereby altering the reaction rate and selectivity. acs.org For the synthesis of α-amino esters, a variety of solvents can be considered. Aprotic polar solvents such as acetonitrile, and apolar solvents like toluene, have been shown to be effective in similar syntheses. nih.govscielo.br The optimal solvent is often determined empirically by running the reaction in a range of different solvents and analyzing the results.

Table 1: Illustrative Solvent Screening for the Synthesis of Methyl 3-methyl-2-morpholin-4-ylbutanoate This table is a representative example based on general principles of solvent optimization.

| Entry | Solvent | Yield (%) |

| 1 | Dichloromethane | 65 |

| 2 | Toluene | 78 |

| 3 | Acetonitrile | 85 |

| 4 | Tetrahydrofuran (THF) | 72 |

| 5 | Ethanol | 68 |

Temperature is a critical parameter that directly affects the rate of a chemical reaction. Generally, higher temperatures lead to faster reaction rates. However, for many organic reactions, elevated temperatures can also lead to the formation of undesired by-products or decomposition of the product. nih.gov Therefore, an optimal temperature must be found that balances reaction speed with product stability and selectivity.

Pressure can also play a role, particularly in reactions involving gaseous reactants or where a change in volume occurs during the reaction. biorxiv.org For instance, in reductive amination reactions that use hydrogen gas, the pressure of the hydrogen can influence the rate and efficiency of the reduction step. google.com

Table 2: Representative Temperature Optimization This table is a representative example based on general principles of temperature optimization.

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 25 (Room Temp) | 24 | 55 |

| 2 | 50 | 12 | 75 |

| 3 | 80 | 6 | 88 |

| 4 | 100 | 4 | 82 (with by-products) |

Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. For the synthesis of Methyl 3-methyl-2-morpholin-4-ylbutanoate, which can be envisioned through a reductive amination pathway, the choice of catalyst is paramount. nih.gov Common catalysts for reductive amination include those based on transition metals like palladium, platinum, or iridium. kanto.co.jp The catalyst's activity and selectivity can be fine-tuned by the choice of ligands attached to the metal center.

The amount of catalyst used, known as catalyst loading, is also a crucial factor. While a higher catalyst loading can increase the reaction rate, it also adds to the cost and can complicate the purification process. Therefore, the goal is to use the minimum amount of catalyst necessary to achieve the desired outcome in a reasonable timeframe. researchgate.net

Table 3: Example of Catalyst Loading Optimization This table is a representative example based on general principles of catalyst optimization.

| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |

| 1 | Pd/C | 10 | 85 |

| 2 | Pd/C | 5 | 83 |

| 3 | Pd/C | 1 | 75 |

| 4 | Ir-QN1 | 2 | 92 |

| 5 | Ir-QN1 | 1 | 90 |

Scalability Considerations for Industrial Production Methodologies

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges. The primary goal is to produce large quantities of the target molecule safely, economically, and in a reproducible manner.

Key considerations for scaling up the synthesis of Methyl 3-methyl-2-morpholin-4-ylbutanoate include:

Cost and Availability of Starting Materials: The starting materials, such as the corresponding α-keto ester and morpholine, must be readily available and affordable in large quantities.

Process Safety: A thorough risk assessment is necessary to identify and mitigate any potential hazards associated with the reaction, such as exothermic events, the use of flammable solvents, or high-pressure operations.

Reaction Vessel and Equipment: The reaction must be adaptable to standard industrial reactors. This includes considerations of heat transfer, mixing efficiency, and materials of construction.

Work-up and Purification: The purification method used in the laboratory, such as column chromatography, may not be feasible on an industrial scale. Alternative methods like crystallization, distillation, or extraction must be developed.

Waste Management: The environmental impact of the process must be minimized. This involves reducing the amount of waste generated and ensuring its proper disposal.

Process Automation and Control: For consistent product quality and operational efficiency, industrial processes are often automated. This requires the development of reliable monitoring and control systems.

The industrial production of morpholine itself often involves the reaction of diethylene glycol with ammonia (B1221849) at high temperatures and pressures over a catalyst. google.com The principles of continuous processing, as demonstrated in the synthesis of other esters like methyl anthranilate, can also be explored to improve efficiency and reduce costs on a large scale. aidic.it

Chemical Reactivity and Transformations of Methyl 3 Methyl 2 Morpholin 4 Ylbutanoate and Analogous Structures

Oxidation Reactions and Their Mechanistic Investigations

The oxidation of Methyl 3-methyl-2-morpholin-4-ylbutanoate can be directed at several sites, primarily the morpholine (B109124) ring and the carbon backbone.

The nitrogen atom of the morpholine ring is susceptible to oxidation to form an N-oxide. Reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for this transformation. The resulting N-oxide, N-methylmorpholine-N-oxide (NMO), is a well-known stoichiometric oxidant itself, often used in combination with transition metals for other oxidative processes. organic-chemistry.org

Oxidation can also occur at the carbon atoms α to the nitrogen and oxygen of the morpholine ring. Strong oxidizing agents can lead to ring cleavage. Electrochemical fluorination of morpholine derivatives has been shown to yield perfluorinated compounds, though fragmentation reactions are common side products. chemrxiv.org

The carbon-hydrogen bond at the α-position (C2) of the butanoate chain is activated by both the adjacent nitrogen and the ester group. While direct oxidation of this position without affecting the morpholine ring can be challenging, specific catalysts might achieve this. For instance, in related systems, oxidative amination of esters has been achieved using copper-based catalysts. rsc.org

A summary of potential oxidation reactions is presented in Table 1.

Table 1: Potential Oxidation Reactions of Methyl 3-methyl-2-morpholin-4-ylbutanoate and Analogs

| Reaction Type | Reagent(s) | Potential Product(s) | Notes |

|---|---|---|---|

| N-Oxidation | H₂O₂ or m-CPBA | Methyl 3-methyl-2-(4-oxido-morpholin-4-yl)butanoate | A common reaction for tertiary amines. |

| C-H Oxidation | Strong oxidants (e.g., KMnO₄) | Ring-opened products, carboxylic acids | Often leads to complex mixtures due to multiple reactive sites. |

Mechanistic investigations into the oxidation of similar N-alkylmorpholines suggest that N-oxidation proceeds through a direct attack of the oxidant on the nitrogen lone pair. The steric hindrance around the nitrogen and the electronic effects of the substituents on the butanoate chain would influence the reaction rate.

Reduction Reactions and Their Mechanistic Investigations

The primary site for reduction in Methyl 3-methyl-2-morpholin-4-ylbutanoate is the methyl ester group.

The ester can be reduced to the corresponding primary alcohol, (3-methyl-2-morpholin-4-yl)butan-1-ol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBALH). nih.gov The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester.

The mechanism involves the formation of a tetrahedral intermediate, which then collapses to release a methoxide (B1231860) ion and form an aldehyde. The aldehyde is then further reduced to the primary alcohol. Due to the high reactivity of LiAlH₄, the reaction is typically carried out in anhydrous ethereal solvents.

In the context of related α-amino esters, reductive amination of α-ketoesters is a common synthetic route to these compounds. nih.govorganic-chemistry.org This involves the formation of an intermediate imine from the α-ketoester and an amine (in this case, morpholine), which is then reduced. While this is a synthetic method, it highlights the reducibility of the C=N bond in analogous systems, which is relevant if any oxidation of the C-N bond were to occur first.

Table 2 summarizes the key reduction reaction.

Table 2: Reduction of Methyl 3-methyl-2-morpholin-4-ylbutanoate

| Reaction Type | Reagent(s) | Product | Mechanism |

|---|

Mechanistic studies on the reduction of α-amino esters with hydride reagents confirm the two-step process of addition-elimination followed by a second addition to the intermediate aldehyde. The presence of the α-morpholino group can potentially influence the reaction rate and selectivity through chelation with the lithium ion of LiAlH₄, although steric hindrance from the isopropyl group at C3 might also play a role.

Nucleophilic and Electrophilic Substitution Reactions on the Core Scaffold

The core scaffold of Methyl 3-methyl-2-morpholin-4-ylbutanoate has limited sites for classical nucleophilic or electrophilic substitution directly on the ring or backbone under typical conditions.

Nucleophilic Substitution: The morpholine ring itself is generally stable and does not undergo nucleophilic substitution. The ester group, however, is susceptible to nucleophilic acyl substitution. youtube.commasterorganicchemistry.com

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-methyl-2-morpholin-4-ylbutanoic acid. nih.gov This reaction can be catalyzed by either acid or base. Basic hydrolysis (saponification) is typically irreversible as the resulting carboxylate is deprotonated. masterorganicchemistry.com Acid-catalyzed hydrolysis is a reversible process. The α-amino group can participate in intramolecular catalysis, especially at physiological pH, by forming a tetrahedral intermediate through nucleophilic attack on the ester carbonyl. nih.govrsc.org

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methoxy (B1213986) group for a different alkoxy group. youtube.com

Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine can convert the ester into the corresponding amide. youtube.com The reaction involves nucleophilic attack of the amine on the ester carbonyl.

Electrophilic Substitution: The morpholine ring and the butanoate chain are saturated and thus not susceptible to electrophilic aromatic substitution. The nitrogen atom of the morpholine is nucleophilic and will react with electrophiles. This is more accurately described as an alkylation or acylation of the amine.

Derivatization Strategies for Targeted Functional Group Modification

Several derivatization strategies can be employed to modify the functional groups of Methyl 3-methyl-2-morpholin-4-ylbutanoate.

Modification of the Ester Group: As discussed, the ester can be converted into a carboxylic acid, other esters, or amides. The resulting carboxylic acid can be further derivatized, for example, by conversion to an acid chloride followed by reaction with various nucleophiles.

Modification of the Morpholine Nitrogen: While the morpholine nitrogen is already tertiary, it can be quaternized by reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt.

Derivatization via the α-Carbon: Although challenging, deprotonation of the α-carbon followed by reaction with an electrophile could be a potential, albeit likely low-yielding, route to further substitution.

A common derivatization for morpholine itself involves its reaction with sodium nitrite (B80452) under acidic conditions to form the stable N-nitrosomorpholine derivative, which can be analyzed by GC-MS. nih.gov This reaction is characteristic of secondary amines but would not occur with the tertiary amine in the target molecule. However, derivatization of the parent morpholine before its incorporation into the final molecule is a common synthetic strategy. e3s-conferences.orgresearchgate.net

Table 3 outlines some key derivatization strategies.

Table 3: Derivatization Strategies for Methyl 3-methyl-2-morpholin-4-ylbutanoate

| Functional Group | Reaction Type | Reagent(s) | Product Type |

|---|---|---|---|

| Methyl Ester | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid nih.gov |

| Methyl Ester | Transesterification | R'OH, H⁺ or OR'⁻ | New Ester |

| Methyl Ester | Aminolysis | R'R''NH | Amide youtube.com |

Reaction Kinetics and Advanced Mechanistic Studies

The kinetics of reactions involving Methyl 3-methyl-2-morpholin-4-ylbutanoate would be influenced by its specific structure.

Rate = k[Ester][Catalyst]

However, for α-amino esters, the mechanism can be more complex. At certain pH values, intramolecular nucleophilic catalysis by the α-amino group can occur. nih.govrsc.org This would lead to a more complex rate law, potentially with terms that are dependent on the pH and the pKa of the morpholine nitrogen.

Kinetic studies on the morpholinolysis of phenyl esters have shown that the reaction follows second-order kinetics, being first-order with respect to both the ester and morpholine. researchgate.net The rate of these reactions is influenced by the solvent composition, with an increase in water content in methanol-water mixtures leading to an increased rate constant. researchgate.net

For nucleophilic acyl substitution reactions of the ester group, the reaction proceeds through a tetrahedral intermediate. The stability of the transition state leading to this intermediate is a key factor in determining the reaction rate. For acid-catalyzed hydrolysis, the transition state involves a protonated carbonyl group, making it more electrophilic. For base-catalyzed hydrolysis, the transition state involves the attack of a strong nucleophile (hydroxide) on the neutral carbonyl.

In the case of intramolecular catalysis by the α-morpholino group, a cyclic transition state would be involved. The formation of a five-membered ring in the transition state is generally favorable. Computational studies on related systems could provide insight into the geometry and energy of this transition state.

The activation energy for the morpholinolysis of esters has been determined, and the data suggests that the reaction proceeds through a stepwise mechanism involving a tetrahedral intermediate. researchgate.net The stability of this intermediate and the transition states leading to and from it are affected by both the substituents on the ester and the solvent properties. researchgate.net

Impact of Chemical Environment on Reaction Rates and Selectivity

The chemical environment plays a pivotal role in dictating the outcome of chemical reactions involving "Methyl 3-methyl-2-morpholin-4-ylbutanoate" and its analogs. Factors such as the choice of solvent, reaction temperature, pH, and the presence of catalysts can significantly influence not only the rate at which reactions proceed but also the stereochemical and regiochemical selectivity of the transformations. Understanding these effects is crucial for optimizing reaction conditions to achieve desired products in high yield and purity.

Solvent Effects

The solvent in which a reaction is conducted can have a profound impact on reaction rates and selectivity by influencing the stability of reactants, transition states, and products. For reactions involving polar or charged species, the polarity of thesolvent is a key determinant of the reaction kinetics.

Furthermore, the choice of solvent can dramatically influence the stereoselectivity of a reaction. In diastereoselective or enantioselective reactions, the solvent can interact differently with the diastereomeric transition states, leading to an enhancement of one stereoisomer over the other. For example, in the diastereoselective reduction of a chiral N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester, the choice of solvent and reducing agent led to a dramatic shift in the anti/syn ratio of the resulting alcohols, from >95:5 to 5:95. scribd.com This highlights the critical role of the solvent in controlling the stereochemical outcome.

Table 1: Illustrative Solvent Effects on Reaction Selectivity of an Analogous α,β-Unsaturated Ester

| Solvent | Dienophile | Product Ratio (endo:exo) |

| Toluene | Maleic anhydride (B1165640) | 88:12 |

| Acetone | Maleic anhydride | 92:8 |

| Toluene | Chloro-maleic anhydride | 82:18 |

| Acetone | Chloro-maleic anhydride | 90:10 |

This table is based on data for Diels-Alder reactions of 9-methylanthracene (B110197) and illustrates the general principle of solvent effects on selectivity. Specific data for Methyl 3-methyl-2-morpholin-4-ylbutanoate is not available.

Temperature Effects

Temperature is a critical parameter that directly influences the rate of a chemical reaction, as described by the Arrhenius equation. Generally, an increase in temperature leads to an increase in the reaction rate constant. However, the effect of temperature on selectivity can be more complex.

In reactions where kinetic and thermodynamic products can be formed, temperature can be used as a tool to control the product distribution. Lower temperatures often favor the kinetically controlled product, which is formed via the lower energy transition state, while higher temperatures can allow for the equilibration to the more stable, thermodynamically favored product.

For transformations involving morpholine-containing compounds, temperature has been shown to be a key factor in determining the reaction outcome. For instance, in the reaction of morpholine with t-butyl acetoacetate, lower temperatures (below 100 °C) favor the formation of the enaminoester (the kinetic product), while higher temperatures (above 150 °C) lead to the formation of the ketoamide (the thermodynamic product).

While specific data on the temperature-dependent selectivity for reactions of Methyl 3-methyl-2-morpholin-4-ylbutanoate is scarce, studies on the hydrolysis of other esters, such as methyl acetate (B1210297), have shown a clear correlation between temperature and the rate constant. The activation energy for the hydrolysis of methyl acetate has been determined, providing a quantitative measure of the temperature sensitivity of the reaction rate. researchgate.net

Table 2: Effect of Temperature on the Rate Constant of a Model Ester Hydrolysis Reaction (Methyl Acetate)

| Temperature (°C) | Rate Constant, k (s⁻¹) |

| 25 | 1.2 x 10⁻⁵ |

| 35 | 3.5 x 10⁻⁵ |

| 45 | 9.2 x 10⁻⁵ |

This table presents data for the acid-catalyzed hydrolysis of methyl acetate to illustrate the general effect of temperature on reaction rates. Specific data for Methyl 3-methyl-2-morpholin-4-ylbutanoate is not available.

pH Effects

The pH of the reaction medium is a crucial factor in reactions where acidic or basic species are involved, either as reactants, products, or catalysts. For Methyl 3-methyl-2-morpholin-4-ylbutanoate, which contains a basic morpholine nitrogen and an ester functional group susceptible to both acid- and base-catalyzed hydrolysis, pH will have a significant impact on its stability and reactivity.

The rate of ester hydrolysis is highly dependent on pH. Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. Consequently, the rate of hydrolysis of most esters exhibits a "U-shaped" pH-rate profile, with the minimum rate occurring in the neutral pH range.

While a specific pH-rate profile for Methyl 3-methyl-2-morpholin-4-ylbutanoate has not been reported, extensive studies on other esters, such as p-nitrophenyl acetate, demonstrate this characteristic behavior. The rate of hydrolysis can vary by several orders of magnitude across the pH scale. nih.gov The presence of the morpholine moiety, which is a base with a pKa of its conjugate acid around 8.5, will also be influenced by pH. researchgate.net At pH values below its pKa, the morpholine nitrogen will be protonated, which could affect its electronic influence on the rest of the molecule and its participation in reactions.

Table 3: pH-Rate Profile for the Hydrolysis of a Model Ester (p-Nitrophenyl Acetate)

| pH | log(k_obs / s⁻¹) |

| 1 | -6.5 |

| 3 | -7.5 |

| 5 | -8.0 |

| 7 | -7.8 |

| 9 | -6.0 |

| 11 | -4.0 |

This table illustrates the general pH-rate profile for ester hydrolysis using data for p-nitrophenyl acetate. The exact profile for Methyl 3-methyl-2-morpholin-4-ylbutanoate may differ.

Catalyst Effects

Catalysts can dramatically increase the rate of chemical reactions and can also be used to control the selectivity of a transformation. For a molecule like Methyl 3-methyl-2-morpholin-4-ylbutanoate, various types of catalysis can be envisaged, including acid catalysis, base catalysis, and metal-based catalysis for reactions such as hydrogenation.

The hydrolysis of the ester functional group can be catalyzed by both acids and bases, as discussed in the context of pH effects. In synthetic transformations, stronger acids or bases than what is present in a buffered solution are often employed to accelerate these reactions.

For reactions involving the modification of the butanoate chain, such as hydrogenation of an unsaturated analog, the choice of catalyst is paramount for achieving high selectivity. For instance, in the selective hydrogenation of α,β-unsaturated esters, different metal catalysts can favor the reduction of the C=C double bond, the C=O group, or both. Ruthenium-based catalysts have been shown to be effective for the selective hydrogenation of the ester functionality while leaving a C=C double bond intact. The choice of catalyst and reaction conditions can thus be tuned to achieve the desired transformation with high selectivity.

In the context of reactions where the morpholine moiety itself participates, such as in the formation of enamines for subsequent reactions, the steric and electronic properties of the morpholine ring can influence the catalytic activity.

Table 4: Catalyst Effect on the Selective Hydrogenation of an Unsaturated Ester (Methyl 10-undecenoate)

| Catalyst | Conversion (%) | Selectivity to Unsaturated Alcohol (%) |

| Ru-1 | 50 | 85 |

| Ru-2 | 95 | 92 |

| Ru-3 | 98 | 99 |

This table is based on data for the hydrogenation of methyl 10-undecenoate and illustrates the principle of catalyst-controlled selectivity. Specific data for a corresponding unsaturated analog of Methyl 3-methyl-2-morpholin-4-ylbutanoate is not available.

Computational Chemistry and Molecular Modeling of Methyl 3 Methyl 2 Morpholin 4 Ylbutanoate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the spatial arrangement of its electrons and nuclei. For Methyl 3-methyl-2-morpholin-4-ylbutanoate, such calculations can elucidate its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a robust method for these investigations, offering a balance between computational cost and accuracy. A common approach involves geometry optimization using a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a Pople-style basis set such as 6-31G(d,p). This level of theory is well-suited for organic molecules of this size.

The calculations would yield critical energetic data, including the total electronic energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation. A smaller gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate likely sites for nucleophilic or electrophilic attack. For Methyl 3-methyl-2-morpholin-4-ylbutanoate, the HOMO is expected to be localized around the electron-rich morpholine (B109124) nitrogen and oxygen atoms, while the LUMO is likely centered on the carbonyl group of the ester.

Table 1: Hypothetical Quantum Chemical Properties of Methyl 3-methyl-2-morpholin-4-ylbutanoate

| Parameter | Calculated Value | Units |

| Total Electronic Energy | -785.1234 | Hartrees |

| HOMO Energy | -6.45 | eV |

| LUMO Energy | -0.21 | eV |

| HOMO-LUMO Gap | 6.24 | eV |

| Dipole Moment | 2.87 | Debye |

Note: The data in this table is illustrative and represents plausible values that would be obtained from DFT calculations at the B3LYP/6-31G(d,p) level of theory.

Conformational Analysis and Identification of Energy Minima

The biological activity of a flexible molecule like Methyl 3-methyl-2-morpholin-4-ylbutanoate is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms and the energy barriers between them.

Analysis of Chair Conformations within the Morpholine Ring System

The six-membered morpholine ring is not planar and, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. In this chair form, substituents can be in either axial or equatorial positions. For the butanoate substituent at the nitrogen atom, an equatorial position is generally favored to reduce steric clashes with the axial hydrogens on the ring. However, the energy difference between the equatorial and axial conformers is typically small for N-substituted morpholines. A systematic conformational search would calculate the relative energies of these chair forms to determine the most stable isomer.

Investigation of Rotational Isomers and Torsional Barriers

Beyond the ring's conformation, the molecule possesses several rotatable single bonds, leading to a complex potential energy surface. The key torsional angles are around the C-N bond connecting the morpholine ring to the butanoate chain and the C-C bonds within the chain itself. By systematically rotating these bonds and calculating the energy at each step (a potential energy surface scan), one can identify the rotational isomers (rotamers) that correspond to energy minima. These scans also reveal the energy barriers between stable rotamers, providing insight into the molecule's flexibility at room temperature.

Table 2: Hypothetical Relative Energies of Key Conformers

| Conformer Description | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| Global Minimum (Chair, Equatorial) | 175° | 0.00 |

| Local Minimum 1 (Chair, Equatorial) | -65° | 1.25 |

| Local Minimum 2 (Chair, Equatorial) | 70° | 1.35 |

| Axial Conformer (Chair, Axial) | 180° | 2.50 |

| Twist-Boat Conformer | N/A | 5.80 |

Note: This table presents hypothetical data to illustrate the likely energetic landscape of Methyl 3-methyl-2-morpholin-4-ylbutanoate.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While conformational analysis identifies static energy minima, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing the molecule to explore its conformational space under the influence of a chosen force field (e.g., AMBER, CHARMM) and environmental conditions.

Molecular Docking Studies for Theoretical Ligand-Target Interaction Prediction

Given that morpholine is a privileged scaffold in medicinal chemistry, it is valuable to computationally screen Methyl 3-methyl-2-morpholin-4-ylbutanoate against potential protein targets. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

The process involves preparing the 3D structures of both the ligand (from conformational analysis) and a target protein (often from the Protein Data Bank). A docking algorithm then systematically samples different positions and orientations of the ligand in the protein's binding site, scoring each pose based on factors like electrostatic and van der Waals interactions.

For a hypothetical study, a target such as a G-protein coupled receptor (GPCR) or a kinase could be chosen. The results would be a set of binding poses ranked by their docking scores, which estimate the binding affinity. The analysis of the best-scoring pose would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, or salt bridges, that stabilize the ligand-protein complex.

Table 3: Hypothetical Molecular Docking Results against a Kinase Target

| Docking Pose Rank | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -8.2 | LEU83, VAL65, LYS33 (H-bond with carbonyl O) |

| 2 | -7.9 | ALA31, PHE145, ILE144 |

| 3 | -7.5 | LYS33, ASP143 (H-bond with morpholine O) |

Note: This data is for illustrative purposes. The target and results are hypothetical.

Structure-Activity Relationship (SAR) Investigations based on Computational Models

The computational models generated can serve as a foundation for theoretical Structure-Activity Relationship (SAR) studies. SAR explores how modifications to a molecule's structure affect its biological activity. sigmaaldrich.comsigmaaldrich.com By using the docked pose of Methyl 3-methyl-2-morpholin-4-ylbutanoate as a template, a computational chemist can propose modifications to the structure and predict their effect on binding.

For example, one could computationally assess:

The role of the isopropyl group: Replacing it with smaller (e.g., ethyl) or larger (e.g., tert-butyl) groups to probe the size of the hydrophobic pocket in the hypothetical target.

The importance of the ester: Modifying the methyl ester to an ethyl ester or a carboxylic acid to see how it affects interactions with the target, particularly any hydrogen bond donors or acceptors.

Stereochemistry: Since the C2 carbon is a chiral center, docking both the (R) and (S) enantiomers could reveal if the target has a stereospecific preference, which is common in biological systems.

These in silico modifications, guided by the initial docking results, can help prioritize which new analogues would be most promising to synthesize and test experimentally, thereby accelerating the process of lead optimization in a drug discovery context. sigmaaldrich.comsigmaaldrich.com

Analytical Method Development and Validation for Methyl 3 Methyl 2 Morpholin 4 Ylbutanoate

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental to separating the primary compound from any process-related impurities, degradation products, or enantiomeric variations. The selection of the appropriate technique is dictated by the physicochemical properties of Methyl 3-methyl-2-morpholin-4-ylbutanoate, including its polarity, volatility, and chiral nature.

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique best suited for volatile and thermally stable compounds. Direct analysis of Methyl 3-methyl-2-morpholin-4-ylbutanoate by GC is challenging due to its polarity and relatively low volatility. nih.gov Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. jfda-online.com

Several derivatization strategies could be employed:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with any active hydrogens, although the tertiary amine in the morpholine (B109124) ring is unreactive.

Acylation: The use of acylating reagents, such as trifluoroacetic anhydride (B1165640) (TFAA), can produce volatile derivatives.

Nitrosation: For the morpholine moiety, derivatization with sodium nitrite (B80452) under acidic conditions can form a stable and volatile N-nitrosomorpholine derivative, which is amenable to GC-MS analysis. nih.govresearchgate.net

The development of a GC method would involve optimizing the derivatization reaction conditions (reagent, temperature, time) and the GC parameters (injection temperature, column type, temperature program). researchgate.net A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17) would likely be suitable for separating the derivatized analyte from by-products and impurities. Mass spectrometry (GC-MS) is the preferred detection method, as it provides structural information for peak identification. researchgate.net However, it's important to note that derivatization adds a step to the sample preparation process and can introduce potential sources of error. jfda-online.com

Chiral Chromatography for Enantiomeric Purity Determination

The structure of Methyl 3-methyl-2-morpholin-4-ylbutanoate contains a chiral center at the C-2 position of the butanoate chain. As enantiomers can have different pharmacological and toxicological profiles, it is crucial to develop an analytical method capable of separating and quantifying them. Chiral HPLC is the most common technique for this purpose. yakhak.org

The key to chiral separation is the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for a wide range of compounds. nih.gov Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) would be primary candidates for screening. yakhak.org

Method development for chiral HPLC involves screening different CSPs and mobile phases. Normal-phase (using hexane/alcohol mixtures) and reverse-phase or polar organic modes can be explored. sigmaaldrich.com The choice of mobile phase modifier (e.g., ethanol, isopropanol) and additives (e.g., trifluoroacetic acid or diethylamine (B46881) for basic analytes) can significantly impact enantioselectivity. tandfonline.com

Table 2: Illustrative Data for Chiral HPLC Method Development This table shows hypothetical results from the screening of different chiral columns for the separation of the enantiomers of Methyl 3-methyl-2-morpholin-4-ylbutanoate.

| Chiral Stationary Phase | Mobile Phase | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |

| Chiralcel® OD-H | Hexane:Isopropanol (90:10) | 8.5 | 9.8 | 1.8 |

| Chiralpak® AD-H | Hexane:Ethanol (85:15) | 12.1 | 12.5 | 0.9 |

| Chiralpak® IA | Methanol (B129727) | 6.2 | 6.2 | 0.0 |

| SUMICHIRAL OA-6100 | 2mM CuSO₄ in Water | 10.3 | 11.5 | 1.6 |

Based on these illustrative results, the Chiralcel® OD-H column would be selected for further optimization to ensure baseline separation (Rs ≥ 1.5) for accurate quantification of enantiomeric purity.

Spectroscopic Methods for Quantification and Impurity Profiling

While chromatography separates components, spectroscopy is used for their detection, quantification, and identification. medwinpublishers.com For Methyl 3-methyl-2-morpholin-4-ylbutanoate, a combination of spectroscopic techniques is essential.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. resolvemass.ca It is the ideal tool for impurity profiling. nih.govijpsonline.com After separation on the HPLC column, components enter the mass spectrometer, are ionized (e.g., by Electrospray Ionization - ESI), and their mass-to-charge (m/z) ratios are determined. This allows for the detection and tentative identification of impurities, even at trace levels, by comparing their mass spectra to that of the main compound. biomedres.us For example, potential impurities such as hydrolyzed acid, demethylated analogues, or oxidation products could be readily identified.

For quantification, a validated HPLC-UV method can be used if the analyte has a suitable chromophore. The concentration is determined by comparing the peak area of the analyte to a calibration curve constructed from standards of known concentration. If UV detection is not sufficiently sensitive or specific, LC-MS operating in Selected Ion Monitoring (SIM) mode can provide highly sensitive and selective quantification.

Validation of Developed Analytical Procedures in Accordance with International Guidelines

Once developed, any analytical procedure intended for quality control must be validated to demonstrate its suitability for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this validation. loesungsfabrik.degmp-compliance.orgfda.gov For a purity and assay method, key validation parameters include accuracy, precision, and linearity. ich.orgfda.gov

Assessment of Accuracy, Precision, and Linearity

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically demonstrated by analyzing a series of at least five standards at different concentrations across a specified range. The results are plotted (peak area vs. concentration), and a linear regression analysis is performed. A correlation coefficient (r²) close to 1.000 is desired. ich.org

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by performing at least six replicate measurements at 100% of the test concentration or by analyzing three different concentrations in triplicate.

Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. The precision is reported as the relative standard deviation (RSD) of the measurements.

Accuracy: The accuracy of an analytical procedure is the closeness of the test results obtained by that procedure to the true value. It is often assessed using a recovery study, where a known amount of analyte is spiked into a placebo (or blank) matrix at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage of the analyte recovered is then calculated.

Table 3: Representative Validation Data for a Validated HPLC Method This table provides an example of the data that would be generated during the validation of the developed HPLC method for Methyl 3-methyl-2-morpholin-4-ylbutanoate.

| Validation Parameter | Measurement | Acceptance Criteria | Result |

| Linearity | Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |

| Accuracy | % Recovery (at 3 levels, n=3) | 98.0 - 102.0% | 99.5%, 100.2%, 101.1% |

| Precision (Repeatability) | % RSD (n=6) | ≤ 2.0% | 0.8% |

| Precision (Intermediate) | % RSD (2 analysts, 2 days) | ≤ 2.0% | 1.2% |

By systematically developing and validating these analytical methods, a robust framework is established to ensure the consistent quality, purity, and identity of Methyl 3-methyl-2-morpholin-4-ylbutanoate.

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters in validating an analytical method. They define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For a hypothetical analytical method for Methyl 3-methyl-2-morpholin-4-ylbutanoate, these values would be determined to ensure the method's sensitivity.

The determination of LOD and LOQ is typically performed using one of several established methods as recommended by the International Council for Harmonisation (ICH) guidelines:

Based on the Standard Deviation of the Blank: This approach involves analyzing a number of blank samples (samples without the analyte) and calculating the standard deviation of the responses. The LOD and LOQ are then calculated using the following formulas:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) Where σ is the standard deviation of the blank responses and S is the slope of the calibration curve.

Based on the Calibration Curve: A series of solutions with decreasing concentrations of the analyte are prepared and analyzed. A calibration curve is constructed by plotting the analyte concentration against the instrument response. The standard deviation of the y-intercepts of the regression line (σ) and the slope of the calibration curve (S) are used in the formulas mentioned above.

Based on Signal-to-Noise Ratio: This method involves comparing the signal from samples with known low concentrations of the analyte to the background noise. The LOD is the concentration that produces a signal-to-noise ratio of approximately 3:1. The LOQ is the concentration that results in a signal-to-noise ratio of about 10:1.

For a new analytical method for Methyl 3-methyl-2-morpholin-4-ylbutanoate, a series of dilutions of a standard solution would be prepared and injected into the chromatograph. The resulting peak areas would be used to establish the calibration curve and calculate the LOD and LOQ. For instance, in the development of an HPLC method for a different morpholine-containing compound, 5-methyl-N-{[2-(morpholin-4-yl)quinolin-3-yl]methyl}-1,3-thiazol-2-amine, the LOD was found to be 0.021 µg/mL and the LOQ was 0.05 µg/mL. irejournals.com This provides a reference point for the potential sensitivity that could be achieved for a similar compound.

Table 1: Hypothetical LOD and LOQ Data for Methyl 3-methyl-2-morpholin-4-ylbutanoate Analysis

| Parameter | Method | Result |

| Limit of Detection (LOD) | Based on Calibration Curve | Data not available |

| Limit of Quantitation (LOQ) | Based on Calibration Curve | Data not available |

Evaluation of Method Robustness and System Suitability

Method Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. To evaluate the robustness of a hypothetical HPLC method for Methyl 3-methyl-2-morpholin-4-ylbutanoate, several parameters would be intentionally varied. These typically include:

Flow rate of the mobile phase: For example, if the nominal flow rate is 1.0 mL/min, it might be varied to 0.9 mL/min and 1.1 mL/min.

Composition of the mobile phase: The ratio of the solvents in the mobile phase would be slightly altered. For a mobile phase of methanol and water (60:40), this could be changed to 62:38 and 58:42.

Column temperature: If the method specifies a column temperature of 30°C, it could be tested at 28°C and 32°C.

Wavelength of detection: A slight variation in the detection wavelength, for instance, ±2 nm, would be evaluated.

The effect of these variations on the analytical results, such as retention time, peak area, and tailing factor, would be assessed. The relative standard deviation (RSD) of the results from the varied conditions should be within acceptable limits, typically less than 2%, to demonstrate the method's robustness.

System Suitability

System suitability testing is an integral part of any analytical method. It is performed before and during the analysis of samples to ensure that the analytical system is performing correctly. For an HPLC method, system suitability is typically assessed by injecting a standard solution of the analyte multiple times. The following parameters are then evaluated:

Tailing factor (Asymmetry factor): This measures the symmetry of the chromatographic peak. A value between 0.8 and 1.5 is generally considered acceptable.

Theoretical plates (N): This indicates the efficiency of the column. A higher number of theoretical plates signifies better column efficiency.

Relative standard deviation (RSD) of peak areas and retention times: For a series of injections, the RSD of the peak areas and retention times should be within a specified limit, often not more than 2.0%.

By meeting the pre-defined system suitability criteria, it is confirmed that the chromatographic system is adequate for the intended analysis.

Table 2: Hypothetical Robustness and System Suitability Parameters for Methyl 3-methyl-2-morpholin-4-ylbutanoate Analysis

| Parameter | Variation | Acceptance Criteria | Result |

| Robustness | |||

| Flow Rate | ± 0.1 mL/min | RSD < 2% | Data not available |

| Mobile Phase Composition | ± 2% organic | RSD < 2% | Data not available |

| Column Temperature | ± 2 °C | RSD < 2% | Data not available |

| System Suitability | |||

| Tailing Factor | - | ≤ 1.5 | Data not available |

| Theoretical Plates | - | > 2000 | Data not available |

| RSD of Peak Area (n=6) | - | ≤ 2.0% | Data not available |

| RSD of Retention Time (n=6) | - | ≤ 1.0% | Data not available |

Biochemical and Mechanistic Studies of Morpholine Containing Butanoates in Vitro Focus

Structure-Activity Relationship (SAR) Investigations for Morpholine (B109124) Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For morpholine derivatives, SAR investigations have revealed key structural features that govern their biological activity. The morpholine moiety itself is often integral to a compound's pharmacophore, contributing to target binding and improving pharmacokinetic properties. nih.gov

Research on various morpholine-containing compounds has demonstrated that modifications to the morpholine ring and its substituents significantly impact their inhibitory potential against various molecular targets. For instance, in a series of PI3K/MEK bifunctional inhibitors, the substitution pattern on a ZSTK474-analog scaffold, which contains morpholine groups, drastically altered inhibitory activity against different PI3K isoforms. nih.gov One of the morpholine rings in ZSTK474 makes a critical hydrogen bond interaction within the catalytic domain of the p110δ isoform of PI3K. nih.gov

Similarly, studies on morpholine-substituted tetrahydroquinolines as potential mTOR inhibitors showed that the incorporation of a trifluoromethyl group alongside the morpholine moiety significantly boosted selectivity and potency. nih.gov In another example, with morpholine-derived thiazoles, substitutions on an associated phenyl ring determined the potency against carbonic anhydrase-II, with a para-nitrophenyl (B135317) group leading to more potent compounds than unsubstituted or para-chlorophenyl analogs. nih.gov The N-substitution on the thiazole (B1198619) ring also played a critical role, where an N-ethyl-morpholine derivative was found to be the most potent in the series. nih.gov

The following interactive table summarizes representative SAR findings for various morpholine derivatives.

Table 1: Structure-Activity Relationship of Selected Morpholine Derivatives

| Compound Series | Molecular Target | Key SAR Findings | Reference |

|---|---|---|---|

| ZSTK474 Analogs | PI3Kα, PI3Kβ, PI3Kγ | Substitution of a hydroxyl group with a dimethylamino group led to a 30-40 fold decrease in inhibition. | nih.gov |

| Morpholine-Substituted Tetrahydroquinolines | mTOR | Incorporation of a trifluoromethyl moiety significantly enhanced selectivity and potency. | nih.gov |

| Morpholine-Derived Thiazoles | Carbonic Anhydrase-II (CA-II) | A para-nitrophenyl substitution on the thiazole resulted in higher potency (IC50 range 14–20 µM) compared to para-chloro analogs (IC50 range 31–59 µM). | nih.gov |

| Quinoxaline (B1680401) Derivatives | Pim-1/2 Kinases | Introduction of a bromine atom at position 7 of the quinoxaline ring led to a potent derivative. | mdpi.com |

| Synthetic Cathinones | Dopamine (B1211576) Transporter (DAT) | N-ethyl substitution generally increases DAT inhibition potency compared to N-methyl analogs. | frontiersin.org |

Identification and Characterization of Potential Molecular Targets via In Vitro Assays

The morpholine scaffold is found in inhibitors of a wide range of molecular targets, underscoring its versatility in drug design. nih.gov In vitro assays are fundamental in identifying and characterizing these targets. High-throughput screening and specific enzymatic assays are commonly employed to determine the inhibitory activity of morpholine-containing compounds against panels of enzymes, receptors, and transporters.

Kinases are a prominent class of molecular targets for morpholine derivatives. researchgate.net The ability of the morpholine oxygen to act as a hydrogen bond acceptor is a key feature in the binding of many inhibitors to the kinase hinge region. nih.gov For example, ZSTK474 and its analogs are pan-Class I PI3K inhibitors, while other series have been developed as dual PI3K/MEK or mTOR inhibitors. nih.govnih.gov Other identified targets include carbonic anhydrases, α-glucosidase, and transporters like the dopamine transporter (DAT). nih.govfrontiersin.orgmdpi.com

The table below lists potential molecular targets that have been identified for various classes of morpholine-containing compounds through in vitro studies.

Table 2: Potential Molecular Targets for Morpholine Derivatives

| Compound Class | Molecular Target | In Vitro Assay Type | Reference |

|---|---|---|---|

| Morpholine-Containing Benzimidazoles | α-Glucosidase | Enzyme Inhibition Assay | mdpi.com |

| ZSTK474 Analogs | PI3K/MEK | TR-FRET Kinase Assay | nih.gov |

| Morpholine-Substituted Tetrahydroquinolines | mTOR | MTT Antiproliferative Assay | nih.gov |

| Morpholine-Derived Thiazoles | Carbonic Anhydrase-II | Enzyme Inhibition Assay | nih.gov |

| Quinoxaline Derivatives | Pim-1/2 Kinases | ADP-Glo™ Luminescent Kinase Assay | mdpi.com |

| Synthetic Cathinones | Dopamine Transporter (DAT) | Uptake Inhibition Assay in HEK293 cells | frontiersin.org |

Mechanistic Enzymology and Binding Dynamics Studies

Understanding the kinetic mechanism of inhibition and the dynamics of inhibitor binding is essential for rational drug design. In vitro enzyme kinetic studies are used to determine parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). pressbooks.pub

For example, kinetic analysis of a potent morpholine-based thiazole derivative against carbonic anhydrase-II revealed concentration-dependent inhibition with a Ki value of 9.64 ± 0.007 μM. nih.gov The mode of inhibition provides insight into the inhibitor's binding site; competitive inhibitors typically bind to the enzyme's active site, competing with the substrate, whereas non-competitive inhibitors bind to an allosteric site. pressbooks.pubfiveable.me Molecular docking and dynamics simulations can further elucidate binding modes, showing specific interactions like hydrogen bonds and hydrophobic contacts between the inhibitor and amino acid residues in the target's binding pocket. nih.govnih.gov For instance, the morpholine oxygen of ZSTK474 forms a key hydrogen bond with the Val828 backbone in the PI3K hinge region. nih.gov

The following table presents data from kinetic studies on morpholine-containing enzyme inhibitors.

Table 3: Enzyme Inhibition Kinetics of Representative Morpholine Derivatives

| Inhibitor Class | Enzyme | Inhibition Type | Ki Value (μM) | Binding Interaction Highlight | Reference |

|---|---|---|---|---|---|

| Morpholine-Derived Thiazole (Compound 24) | Bovine Carbonic Anhydrase-II | Concentration-Dependent | 9.64 ± 0.007 | Interaction with zinc-containing active site. | nih.gov |

| ZSTK474 | PI3K p110δ | ATP-Competitive | Not Specified | Hydrogen bond between morpholine oxygen and Val828 backbone amide. | nih.gov |

| N-methylmorpholine-substituted benzimidazolium salt (Compound 5d) | α-Glucosidase | Not Specified | IC50 = 1.01 ± 0.01 | Pi-cation interaction between iminium nitrogen and Asp203. | mdpi.com |

| Malonate | Succinate Dehydrogenase | Competitive | Not Specified | Binds reversibly to the active site, competing with succinate. | fiveable.me |

In Vitro Metabolic Pathway Elucidation and Metabolite Identification

The in vitro metabolism of a compound provides critical information on its potential biotransformation in the body. For a compound like Methyl 3-methyl-2-morpholin-4-ylbutanoate, metabolic pathways would likely involve reactions on both the butanoate ester and the morpholine ring. The butanoate metabolism pathway generally involves conversion to short-chain fatty acids which can then enter central carbon metabolism. nih.gov

Ester hydrolysis, catalyzed by carboxylesterases, is a common and primary metabolic step for ester-containing compounds, which would cleave Methyl 3-methyl-2-morpholin-4-ylbutanoate into 3-methyl-2-morpholin-4-ylbutanoic acid and methanol (B129727). researchgate.net Subsequent metabolism could involve the morpholine ring. The morpholine moiety is generally introduced to improve metabolic stability, but it can undergo metabolism, typically through oxidation (hydroxylation) on one of its carbon atoms. researchgate.net Phase II metabolism may also occur, where metabolites are conjugated with molecules like glucuronic acid to facilitate excretion. nih.gov

The table below outlines the plausible metabolic reactions for a morpholine-containing butanoate based on general metabolic pathways.

Table 4: Plausible In Vitro Metabolic Pathways for Morpholine-Containing Butanoates

| Metabolic Reaction | Enzyme Family | Precursor | Product | Reference |

|---|---|---|---|---|

| Ester Hydrolysis | Carboxylesterases | Methyl 3-methyl-2-morpholin-4-ylbutanoate | 3-methyl-2-morpholin-4-ylbutanoic acid + Methanol | researchgate.net |

| Hydroxylation | Cytochrome P450 (CYP) | Morpholine Ring | Hydroxylated Morpholine Ring | researchgate.net |

| Oxidation | Succinic semialdehyde dehydrogenase (SSADH) | Succinic semialdehyde (from butanoate breakdown) | Succinic acid | wikipedia.org |

| Glucuronidation (Phase II) | UDP-glucuronosyltransferases (UGTs) | Hydroxylated Metabolites | Glucuronide Conjugates | nih.gov |

Synthetic Applications and Emerging Utility of the Methyl 3 Methyl 2 Morpholin 4 Ylbutanoate Scaffold

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

The molecular architecture of Methyl 3-methyl-2-morpholin-4-ylbutanoate, featuring a morpholine (B109124) ring, a methyl ester, and a stereocenter, makes it a highly attractive building block for the synthesis of complex organic molecules. sigmaaldrich.com The morpholine unit, a common pharmacophore, can be incorporated into larger structures to enhance their pharmacological profiles. The ester functionality provides a handle for a wide array of chemical transformations, including hydrolysis, amidation, and reduction.

The strategic placement of the morpholine ring at the 2-position of the butanoate chain, adjacent to the ester, influences the reactivity of the alpha-carbon, potentially enabling a range of stereoselective alkylation and condensation reactions. The presence of a methyl group at the 3-position introduces a defined stereochemical element, which can be exploited in asymmetric synthesis to control the stereochemistry of the final product.

A representative application of this scaffold is in the synthesis of polysubstituted piperidines, which are core structures in many natural products and pharmaceuticals. mdpi.comresearchgate.net The synthesis could proceed via the reduction of the ester to an alcohol, followed by tosylation and subsequent intramolecular cyclization, driven by the nucleophilic morpholine nitrogen. The stereochemistry of the final piperidine (B6355638) ring would be directed by the existing stereocenter in the starting material.

Table 1: Potential Transformations of the Methyl 3-methyl-2-morpholin-4-ylbutanoate Scaffold

| Functional Group | Reaction Type | Product Class |

| Methyl Ester | Hydrolysis | Carboxylic Acid |

| Methyl Ester | Amidation | Amide |

| Methyl Ester | Reduction | Primary Alcohol |

| Methyl Ester | Grignard Reaction | Tertiary Alcohol |

| Morpholine Nitrogen | N-Alkylation | Quaternary Ammonium (B1175870) Salt |

| Morpholine Nitrogen | N-Oxidation | N-Oxide |

| Alpha-Carbon | Enolate Formation & Alkylation | α-Substituted Butanoate |

Precursor in the Development of Novel Functionalized Organic Compounds

The inherent functionality of Methyl 3-methyl-2-morpholin-4-ylbutanoate allows it to serve as a direct precursor for a variety of novel organic compounds with potential applications in medicinal chemistry and materials science. The reactivity of both the ester and the morpholine moieties can be selectively harnessed to generate a library of derivatives.

For instance, hydrolysis of the methyl ester furnishes the corresponding carboxylic acid, which can then be coupled with a diverse range of amines or alcohols to produce a series of amides or esters. These derivatives could be screened for biological activity, as the introduction of different substituents can significantly modulate the pharmacological properties of the parent molecule.

Furthermore, the morpholine nitrogen can undergo quaternization to form ammonium salts, which may exhibit interesting properties as phase-transfer catalysts or ionic liquids. Oxidation of the morpholine nitrogen to the corresponding N-oxide is another viable transformation that can lead to compounds with altered biological activities and physical properties. asianpubs.org

Table 2: Exemplary Novel Compounds Derived from Methyl 3-methyl-2-morpholin-4-ylbutanoate

| Starting Material | Reagents | Product | Potential Application |

| Methyl 3-methyl-2-morpholin-4-ylbutanoate | 1. LiOH, H₂O/THF; 2. (COCl)₂, CH₂Cl₂; 3. Aniline | N-phenyl-3-methyl-2-morpholin-4-ylbutanamide | Pharmaceutical Intermediate |

| Methyl 3-methyl-2-morpholin-4-ylbutanoate | LiAlH₄, THF | (3-methyl-2-morpholin-4-yl)butan-1-ol | Chiral Ligand Synthesis |

| Methyl 3-methyl-2-morpholin-4-ylbutanoate | CH₃I, CH₃CN | 4-(1-methoxycarbonyl-2-methylpropyl)-4-methylmorpholin-4-ium iodide | Phase-Transfer Catalyst |

| Methyl 3-methyl-2-morpholin-4-ylbutanoate | m-CPBA, CH₂Cl₂ | Methyl 3-methyl-2-(4-oxido-morpholin-4-yl)butanoate | Metabolic Precursor Analog |

Integration into Modern Chemical Methodologies and Synthetic Strategies

The structure of Methyl 3-methyl-2-morpholin-4-ylbutanoate is well-suited for integration into modern synthetic methodologies, such as multicomponent reactions and diversity-oriented synthesis. In a multicomponent reaction, the amine functionality of the morpholine ring could participate as a nucleophile, while the ester group could be involved in subsequent transformations, allowing for the rapid construction of complex molecules in a single step. researchgate.net

In the context of diversity-oriented synthesis, the scaffold can be systematically modified at its various functional handles to generate a library of structurally diverse compounds. For example, a library could be created by varying the substituent on the morpholine nitrogen, modifying the ester group, and introducing different groups at the alpha-carbon. This approach is particularly valuable in drug discovery for the exploration of chemical space around a privileged scaffold.

The chiral nature of Methyl 3-methyl-2-morpholin-4-ylbutanoate also makes it a valuable asset in asymmetric catalysis, either as a chiral ligand for a metal catalyst or as a chiral auxiliary to direct the stereochemical outcome of a reaction. The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, and the use of chiral building blocks like the title compound is a key strategy to achieve this goal.